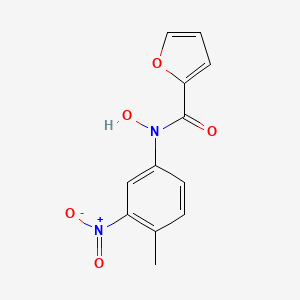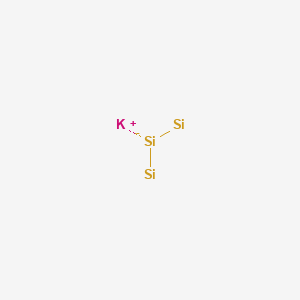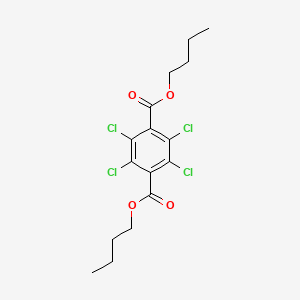
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: is an organic compound that belongs to the class of aromatic esters It is derived from 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and is characterized by the presence of two butyl ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate typically involves the esterification of 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the aromatic ring.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and butanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylic acid and butanol.
Oxidation: Products vary based on the specific oxidizing agent and conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of novel materials and compounds.
Biology and Medicine: Research into the biological activity of this compound is ongoing
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate involves its interaction with molecular targets through its ester and aromatic groups. The compound can disrupt cellular processes by interfering with enzyme activity or membrane integrity. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Dimethyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate: Similar in structure but with methyl ester groups instead of butyl.
2,3,5,6-Tetrachlorobenzene-1,4-dicarbonitrile: Contains nitrile groups instead of ester groups.
2,3,5,6-Tetrachlorobenzene-1,4-dicarboxylic acid: The parent acid form of the compound.
Uniqueness: Dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate is unique due to its butyl ester groups, which impart different physical and chemical properties compared to its methyl ester or nitrile counterparts
Eigenschaften
CAS-Nummer |
38233-11-3 |
|---|---|
Molekularformel |
C16H18Cl4O4 |
Molekulargewicht |
416.1 g/mol |
IUPAC-Name |
dibutyl 2,3,5,6-tetrachlorobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18Cl4O4/c1-3-5-7-23-15(21)9-11(17)13(19)10(14(20)12(9)18)16(22)24-8-6-4-2/h3-8H2,1-2H3 |
InChI-Schlüssel |
XUKIPUHQJITFEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)OCCCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



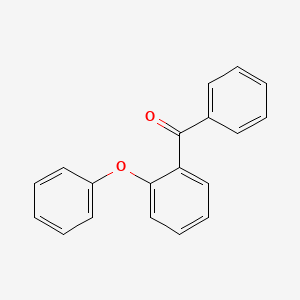
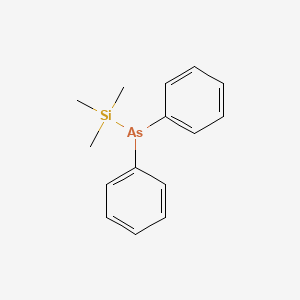

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
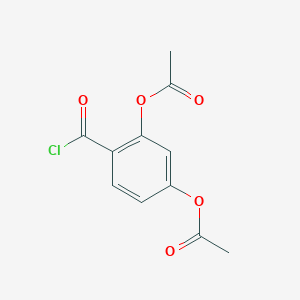
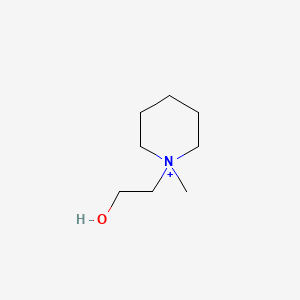


![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
